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Abstract
K(lysine) acetyltransferase 6A (KAT6A), also known as MOZ (Monocytic Leukemia Zinc Finger

Protein), is a member of the MYST family of histone acetyltransferases (HATs).[1][2] As a

critical epigenetic regulator, KAT6A plays a pivotal role in controlling gene expression by

acetylating histone and non-histone proteins, thereby modulating chromatin structure and

transcriptional activity.[1] Dysregulation of KAT6A, through gene fusion, amplification, or

overexpression, is increasingly recognized as a key driver in various malignancies, including

acute myeloid leukemia (AML), breast cancer, glioblastoma, and ovarian cancer.[2][3][4][5] This

guide provides an in-depth overview of the mechanisms by which KAT6A promotes oncogenic

transcription, summarizes the development of targeted inhibitors, and details key experimental

protocols for its study.

Core Function of KAT6A in Transcriptional
Regulation
KAT6A is the catalytic subunit of a large multiprotein complex that typically includes BRPF1,

ING5, and EAF6.[6] Its primary function is to transfer an acetyl group from acetyl-CoA to

specific lysine residues on histone tails, most notably H3K9, H3K14, and H3K23.[7][8] This

acetylation neutralizes the positive charge of lysine, weakening the interaction between

histones and DNA. The result is a more relaxed, open chromatin state known as euchromatin,
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which allows transcription factors and the RNA polymerase machinery to access gene

promoters and enhancers, thereby activating gene expression.[1]

Beyond histones, KAT6A also acetylates non-histone proteins such as p53 and SMAD3,

directly influencing their activity in pathways related to cell cycle control, senescence, and

metastasis.[9][10]

Mechanisms of KAT6A-Driven Oncogenic
Transcription
KAT6A contributes to tumorigenesis through distinct, context-dependent mechanisms that

hijack normal transcriptional programs.

Writer-Reader Module in Acute Myeloid Leukemia (AML)
In AML, particularly in cases with chromosomal translocations involving KAT6A, the enzyme is

a critical component of a "writer-reader" epigenetic module that maintains a state of

differentiation arrest.[3][11]

Writer (KAT6A): KAT6A "writes" an epigenetic mark by catalyzing the acetylation of H3K9

(H3K9ac) at the promoters of critical leukemogenic genes, such as MYC and MYB.[7][12]

Reader (ENL): The H3K9ac mark is then "read" by the acetyllysine-binding YEATS domain of

the protein ENL.[3][11]

Transcriptional Elongation: The binding of ENL recruits a network of chromatin factors that

promote transcriptional elongation, leading to the sustained high-level expression of

oncogenes that drive leukemia cell proliferation and block myeloid differentiation.[3][7][11]
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KAT6A-ENL "writer-reader" module in AML.
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PI3K/AKT Pathway Activation in Glioblastoma (GBM)
In glioblastoma, where KAT6A is often upregulated, it drives tumorigenesis by activating the

pro-survival PI3K/AKT signaling pathway.[2]

H3K23 Acetylation: KAT6A specifically acetylates H3K23 at the promoter of the PIK3CA

gene.[2]

TRIM24 Recruitment: The H3K23ac mark serves as a docking site for the bromodomain-

containing protein TRIM24.[2]

PIK3CA Transcription: The recruitment of TRIM24 activates the transcription of PIK3CA, the

gene encoding the catalytic subunit of PI3K.[2]

Pathway Activation: Increased PIK3CA expression leads to hyperactivation of the PI3K/AKT

pathway, promoting cell proliferation, migration, and tumor growth.[2]
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KAT6A-mediated activation of PI3K/AKT signaling in GBM.
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Therapeutic Targeting of KAT6A
The clear role of KAT6A's acetyltransferase activity in driving cancer makes it a compelling

therapeutic target. Several small molecule inhibitors have been developed that are competitive

with acetyl-CoA.[1] These inhibitors have shown preclinical efficacy by inducing cell cycle arrest

and cellular senescence, thereby halting tumor growth.[1][13]

Quantitative Data on KAT6A Inhibitors
The following tables summarize key quantitative data for prominent KAT6A inhibitors.

Table 1: Preclinical Potency of KAT6A Inhibitors

Compound Target(s) Assay Type IC50 / Kd
Cell Line /
Context

Citation(s)

WM-1119 KAT6A
Cell Growth

IC50
0.25 µM

EMRK1184

Lymphoma
[1][13]

KAT6A
Binding

Affinity (Kd)
2 nM

N/A

(Biochemical)
[1]

KAT5 (Tip60)
Binding

Affinity (Kd)
2.2 µM

N/A

(Biochemical)
[1]

KAT7 (HBO1)
Binding

Affinity (Kd)
0.5 µM

N/A

(Biochemical)
[1]

WM-8014 KAT6A/B
Cell Growth

IC50
2.3 µM

EMRK1184

Lymphoma
[1]

PF-07248144 KAT6A/B
H3K23Ac

Inhibition

≥70% at ≥1

mg dose

Patient

PBMCs
[14]

Table 2: Clinical Efficacy Data for PF-07248144 in ER+/HER2- Metastatic Breast Cancer

(Phase 1)
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Treatment Arm
Number of
Patients (n)

Objective
Response
Rate (ORR)

Median
Progression-
Free Survival
(PFS)

Citation(s)

Monotherapy 35 11.4% Not Reported [15]

Combination with

Fulvestrant
43 30.2% 10.7 months [15][16]

Key Experimental Protocols
Studying KAT6A's role in oncogenic transcription requires a combination of biochemical,

cellular, and genomic techniques.

In Vitro Histone Acetyltransferase (HAT) Assay
This assay directly measures the enzymatic activity of KAT6A and is crucial for screening and

validating inhibitors.

Principle: A recombinant KAT6A enzyme is incubated with a histone peptide substrate (e.g.,

a peptide derived from Histone H3) and the acetyl donor, acetyl-CoA. The activity is

measured by detecting one of the reaction products: either the acetylated peptide or the co-

product, Coenzyme A (CoA-SH).[4][17] Detection can be achieved through various methods,

including radioactivity (using 14C-acetyl CoA), fluorescence, or antibody-based techniques

like ELISA.[4][17]

Key Reagents:

Recombinant KAT6A protein

Histone H3 or H4 peptide substrate

Acetyl-Coenzyme A

HAT assay buffer (e.g., Tris-HCl, NaCl, DTT)
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Detection reagents (e.g., fluorescent developer for CoA-SH, specific antibody for

acetylated lysine)[4]

General Procedure:

Prepare the enzymatic reaction in a microplate or PCR tube, combining the assay buffer,

KAT6A enzyme, and the inhibitor being tested.

Initiate the reaction by adding the histone peptide substrate and acetyl-CoA.

Incubate the mixture at a controlled temperature (e.g., 30°C) for a set time (e.g., 60

minutes).[2]

Stop the reaction.

Add detection reagents and measure the output signal (e.g., fluorescence, colorimetric

change, or radioactivity) using a plate reader or scintillation counter.

Calculate IC50 values for inhibitors by plotting the percentage of inhibition against a range

of inhibitor concentrations.

Chromatin Immunoprecipitation (ChIP) followed by
qPCR or Sequencing
ChIP is the definitive method for mapping the genomic location of KAT6A and the histone

acetylation marks it deposits.

Principle: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is

then isolated and sheared into small fragments. An antibody specific to KAT6A or a histone

mark (e.g., H3K9ac) is used to immunoprecipitate the protein-DNA complexes. After

reversing the cross-links, the purified DNA is analyzed by quantitative PCR (ChIP-qPCR) to

measure enrichment at specific gene promoters or by next-generation sequencing (ChIP-

seq) for genome-wide analysis.[3][18]

Key Reagents:

Formaldehyde (for cross-linking)
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Cell lysis and sonication buffers

Specific primary antibodies (e.g., anti-KAT6A, anti-H3K9ac, anti-H3K23ac)

Protein A/G magnetic beads to capture antibody-chromatin complexes[2]

Wash buffers and elution buffer

Proteinase K and RNase A

Reagents for DNA purification

General Procedure:

Cross-linking: Treat cultured cells or tissues with 1% formaldehyde to cross-link proteins to

DNA.[18] Quench with glycine.

Chromatin Preparation: Lyse cells and isolate nuclei. Shear chromatin into 200-1000 bp

fragments using sonication or enzymatic digestion.[10]

Immunoprecipitation (IP): Incubate the sheared chromatin overnight with a specific

antibody. A non-specific IgG is used as a negative control.[10]

Complex Capture: Add Protein A/G beads to pull down the antibody-chromatin complexes.

Washes: Wash the beads extensively to remove non-specific binding.

Elution & Cross-link Reversal: Elute the complexes from the beads and reverse the cross-

links by heating in the presence of a high-salt buffer. Digest proteins with Proteinase K.

DNA Purification: Purify the enriched DNA.

Analysis:

ChIP-qPCR: Use primers specific to target gene promoters (e.g., MYC) to quantify

enrichment relative to an input control and a negative control region.[19][20]

ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-

throughput sequencing to map binding sites across the entire genome.[7]
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Conclusion
KAT6A is a potent oncogene that drives tumorigenesis by creating a permissive chromatin

environment for the expression of key cancer-promoting genes. Its well-defined

acetyltransferase activity presents a clear and druggable vulnerability. The development of

selective small molecule inhibitors has provided both powerful research tools and promising

therapeutic candidates that have shown durable antitumor activity in clinical trials.[16] Future

research will likely focus on refining the therapeutic window of KAT6A inhibitors, identifying

predictive biomarkers for patient stratification, and exploring rational combination strategies to

overcome resistance and improve outcomes in KAT6A-dependent cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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